An In-depth Technical Guide to 6-bromo-1H-indazol-5-amine: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 6-bromo-1H-indazol-5-amine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indazol-5-amine is a strategically important heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its indazole core, a privileged scaffold in numerous pharmacologically active compounds, combined with the specific arrangement of a bromine atom and an amino group, offers a unique and versatile platform for the synthesis of novel therapeutic agents. The indazole moiety is a bioisostere of purine, enabling compounds derived from it to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-bromo-1H-indazol-5-amine, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical and Computational Properties
A thorough understanding of the physicochemical properties of 6-bromo-1H-indazol-5-amine is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| CAS Number | 1360928-41-1 | [1] |
| Appearance | Solid (form may vary) | [2] |
| Purity | ≥98% (typically) | [1] |
| Storage | 4°C, protect from light | [1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1] |
| logP (calculated) | 1.9076 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis of 6-bromo-1H-indazol-5-amine
While a specific, detailed experimental protocol for the synthesis of 6-bromo-1H-indazol-5-amine is not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. A common and effective strategy involves the construction of the indazole ring from a suitably substituted aniline precursor, followed by functional group interconversion.
A likely synthetic pathway commences with the nitration of 6-bromo-1H-indazole to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to the desired amine. This approach is analogous to the synthesis of other amino-indazoles.[3]
Caption: Plausible synthetic workflow for 6-bromo-1H-indazol-5-amine.
Experimental Protocol: A Plausible Two-Step Synthesis
The following protocol is a generalized procedure based on well-established chemical transformations for similar substrates and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 6-bromo-5-nitro-1H-indazole
This step involves the electrophilic nitration of 6-bromo-1H-indazole. The directing effects of the existing substituents on the indazole ring are crucial for achieving the desired regioselectivity.
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Reaction:
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To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 6-bromo-1H-indazole (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
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Once the 6-bromo-1H-indazole has completely dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-5-nitro-1H-indazole.
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Step 2: Synthesis of 6-bromo-1H-indazol-5-amine
The final step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media.[4]
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Reaction (using Iron in Ammonium Chloride):
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In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and an aqueous solution of ammonium chloride.
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Add iron powder (excess, e.g., 3-5 equivalents) to the suspension.
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Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-5-amine.
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The crude product can be further purified by column chromatography on silica gel.
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Spectroscopic Characterization
The structural confirmation of synthesized 6-bromo-1H-indazol-5-amine is crucial. Standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed for this purpose. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar indazole derivatives.[5]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amino group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
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Indazole Protons: Signals for H-3, H-4, and H-7 are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and amino substituents.
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Amino Protons: A broad singlet corresponding to the two protons of the NH₂ group is anticipated, the chemical shift of which can vary depending on the solvent and concentration.
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NH Proton: A broad singlet for the N-H proton of the indazole ring is also expected, which may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
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Aromatic Carbons: Seven distinct signals are expected for the carbon atoms of the indazole ring. The carbons attached to the bromine and amino groups will show characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. The mass spectrum of 6-bromo-1H-indazol-5-amine will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 6-bromo-1H-indazol-5-amine is dictated by the interplay of its three key functional components: the indazole ring system, the amino group, and the bromine atom. This trifecta of reactivity makes it a highly valuable intermediate in the synthesis of complex molecules.[6]
Caption: Key reactivity sites of 6-bromo-1H-indazol-5-amine.
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Reactions at the Indazole Nitrogens: The N-H of the pyrazole ring can undergo various reactions, including alkylation, arylation, and acylation. The regioselectivity of these reactions (N1 vs. N2) can often be controlled by the choice of reagents and reaction conditions.
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Reactions of the Amino Group: The primary amino group at the 5-position is a versatile handle for a wide range of chemical transformations. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. It can also participate in reductive amination and other C-N bond-forming reactions.
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Reactions of the Bromo Group: The bromine atom at the 6-position is particularly valuable for its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These include:
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Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.
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Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.
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Heck Coupling: for the formation of C-C double bonds with alkenes.
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This reactivity allows for the introduction of a wide array of substituents at the 6-position, enabling the exploration of chemical space and the optimization of biological activity.
Applications in Drug Discovery
The primary application of 6-bromo-1H-indazol-5-amine in drug discovery is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The indazole scaffold serves as an excellent starting point for inhibitor design due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.
The strategic placement of the amino and bromo groups allows for the systematic modification of the molecule to enhance potency and selectivity for specific kinase targets. The amino group can be functionalized to interact with specific residues within the active site, while the bromo group provides a site for the attachment of larger substituents that can extend into solvent-exposed regions of the ATP-binding pocket.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-bromo-1H-indazol-5-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials.
Conclusion
6-bromo-1H-indazol-5-amine is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a privileged indazole core with strategically placed reactive functional groups makes it an indispensable tool for medicinal chemists, particularly in the development of targeted kinase inhibitors. The plausible synthetic routes and understanding of its chemical reactivity outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical entity in their drug discovery endeavors.
References
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. PubChem. Available at: [Link]
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